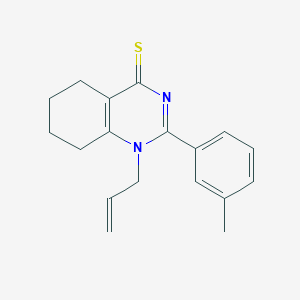

![molecular formula C14H13N3O2S B2360595 N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)异恶唑-5-甲酰胺 CAS No. 941868-95-7](/img/structure/B2360595.png)

N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide” is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Chemical Reactions Analysis

The chemical reactivity of cyanoacetamide derivatives is quite high. They can undergo a variety of reactions to form biologically active novel heterocyclic moieties . For example, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .科学研究应用

合成应用

N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)异恶唑-5-甲酰胺及其衍生物因其在合成多种杂环化合物中的反应性而被广泛研究。这些化合物作为生成吡唑、异恶唑、嘧啶、三嗪和香豆素衍生物等各种杂环的关键中间体,展示了它们在化学合成中的多功能性。合成途径通常涉及区域选择性攻击和环化,利用关键前体的氰基乙酰氨基部分。这些反应对于创造大量具有生物活性的化合物至关重要,丰富了药物发现和其他应用的化学空间 (Mohareb 等,2004), (Shams 等,2010).

抗菌和抗肿瘤活性

生物应用

多项研究强调了源自 N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)异恶唑-5-甲酰胺的化合物的有希望的生物活性。这些衍生物已针对各种细菌和真菌菌株进行了抗菌活性测试,显示出显着的抑制作用。此外,一些化合物在体外筛选时表现出显着的抗肿瘤特性,表明它们在癌症治疗中的潜力。这些化合物的合成通常涉及在温和条件下的单锅反应,这有利于进一步的杂环转化和生物学研究 (Shams 等,2010), (Shams 等,2011).

晶体结构和化学表征

结构分析

N-(3-氰基-6-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)异恶唑-5-甲酰胺衍生物的详细晶体结构和化学性质已通过各种分析技术阐明。研究提供了对分子构象和晶体学数据的见解,有助于理解该化合物的化学行为及其与其他分子的相互作用。这些信息对于合理设计具有增强特性和活性的新化合物至关重要 (Vasu 等,2004).

未来方向

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that “N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide” and its derivatives could have potential applications in the development of new drugs.

属性

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-8-2-3-9-10(7-15)14(20-12(9)6-8)17-13(18)11-4-5-16-19-11/h4-5,8H,2-3,6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFKFAABBCZLLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

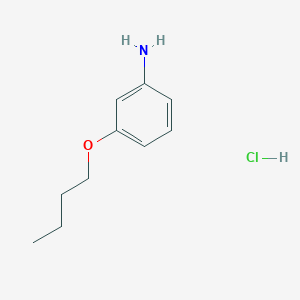

![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)

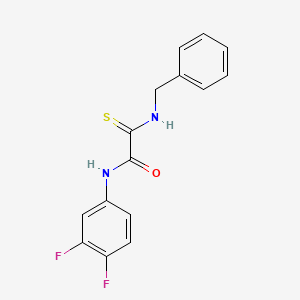

![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)

![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)

![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)

![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)

![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)

![1-(4-bromophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2360532.png)

![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2360533.png)